molecular formula C9H12BrN3O B4421690 N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide

N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide

Cat. No.: B4421690
M. Wt: 258.12 g/mol
InChI Key: OXTNEGZWYXPGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromopyridin-2-yl)-2-(dimethylamino)acetamide is a bromopyridine-derived acetamide compound characterized by a 5-bromo-substituted pyridine ring and a dimethylamino group attached to the acetamide moiety. Bromopyridine acetamides are frequently explored in pharmaceuticals and agrochemicals due to their bioactivity, influenced by the electron-withdrawing bromine atom and the polar dimethylamino group, which may enhance solubility and binding interactions . This article compares the target compound with structurally similar derivatives, focusing on synthetic routes, physicochemical properties, and biological relevance.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-13(2)6-9(14)12-8-4-3-7(10)5-11-8/h3-5H,6H2,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTNEGZWYXPGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide typically involves the bromination of 2-aminopyridine followed by acylation with dimethylaminoacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring facilitates palladium-catalyzed cross-coupling reactions. For example, in analogous compounds like methyl 2-(5-bromopyridin-2-yl)acetate, Suzuki coupling with aryl boronate esters proceeds efficiently under standard conditions :

Typical Reaction Conditions

ComponentDetails
CatalystPdCl₂(dppf)·CH₂Cl₂ (0.05 equiv)
LigandTriphenylphosphine (0.1 equiv)
BaseKF (1.5 equiv)
SolventDMF/H₂O (19:2 v/v)
Temperature100°C for 4 hours
Yield~62–88% (observed in related compounds)

For N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide, coupling with boronic acids would replace the bromine with aryl or alkenyl groups, generating biaryl derivatives. The dimethylamino group on the acetamide is unlikely to interfere with this reaction due to its distal position relative to the reactive bromine site .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing acetamide group at the 2-position activates the pyridine ring for NAS at the 5-bromo position. Reactions with strong nucleophiles (e.g., amines, alkoxides) may proceed under elevated temperatures:

Example Protocol

  • Nucleophile : Piperidine (2.0 equiv)

  • Solvent : DMF or DMSO

  • Temperature : 80–120°C

  • Catalyst : CuI (0.1 equiv)

The bromine can be replaced by nucleophiles such as amines, yielding N-(5-(piperidin-1-yl)pyridin-2-yl)-2-(dimethylamino)acetamide. Reaction rates depend on the electronic effects of the acetamide and steric hindrance from the dimethylamino group .

Hydrolysis of the Acetamide Group

The acetamide moiety can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

Hydrolysis Conditions

ConditionReagentsOutcome
Acidic (HCl)6M HCl, reflux, 12 hours2-(Dimethylamino)acetic acid
Basic (NaOH)2M NaOH, 80°C, 6 hoursSodium 2-(dimethylamino)acetate

The dimethylamino group adjacent to the carbonyl may stabilize the transition state, potentially accelerating hydrolysis compared to unsubstituted acetamides .

Functionalization of the Dimethylamino Group

The dimethylamino group can undergo alkylation or quaternization:

Quaternization Example

  • Reagent : Methyl iodide (1.2 equiv)

  • Solvent : CH₃CN

  • Conditions : 60°C, 6 hours

  • Product : Trimethylammonium iodide salt

This modification enhances water solubility and introduces cationic character, useful for biological applications .

Stability and Handling Considerations

  • Storage : Keep under inert atmosphere (argon) at room temperature to prevent decomposition .

  • Hazards : Irritant (H315, H319, H335); use PPE and avoid inhalation .

Scientific Research Applications

Medicinal Chemistry

N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that may enhance its efficacy against various diseases.

Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) suggesting its potential as a broad-spectrum antibiotic .

Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly in colon and lung cancers. Mechanistic studies indicate that it may inhibit critical metabolic pathways involved in cancer cell proliferation .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various coupling and substitution reactions, thereby facilitating the development of new materials and chemical processes .

Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against multiple bacterial strains. Results indicated significant inhibition at low concentrations, supporting its development as a new antibiotic candidate .

Anticancer Mechanisms

Another investigation focused on the compound's ability to induce apoptosis in various cancer cell lines. The treatment led to increased levels of pro-apoptotic markers, confirming its role as an effective anticancer agent .

Synergistic Effects

Research exploring combinations of this compound with existing chemotherapeutics showed enhanced efficacy against resistant cancer cell lines. This suggests potential for use in combination therapies to improve treatment outcomes for cancer patients .

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Bromine vs. Other Halogens : The 5-bromo substituent in the target compound provides a balance between steric bulk and electron-withdrawing effects, compared to fluorine (smaller, more electronegative) or trifluoromethyl (bulkier, highly lipophilic) .
  • Dimethylamino Group: Direct attachment to the acetamide increases basicity and solubility in polar solvents compared to analogs with non-polar (e.g., methyl) or extended chains (e.g., dimethylaminoethyl) .

Physicochemical Properties

Data from related compounds suggest trends in solubility, melting points, and stability:

Compound Melting Point (°C) Solubility (Polar Solvents) Stability Reference
Triazinyl acetamides (e.g., 3b–3i) 120–180 Moderate to high Stable under inert conditions
N-(5-Amino-3-bromopyridin-2-yl)acetamide Not reported High (due to NH₂) Sensitive to oxidation
Oxamyl (pesticide) 100–102 Low (hydrophobic) Hydrolytically stable
Target Compound Estimated 150–170 High (dimethylamino group) Stable in dry, cool conditions -

Analysis :

  • The dimethylamino group likely improves solubility in aqueous media compared to non-polar derivatives (e.g., bromophenyl analogs) .
  • Bromine’s electron-withdrawing nature may lower melting points relative to trifluoromethyl-substituted compounds .

Example :

  • N-(5-Bromo-3-fluoropyridin-2-yl)acetamide () is synthesized via nucleophilic substitution or direct acetylation of the amine precursor.

Challenges :

  • Steric hindrance from the 5-bromo group may slow reaction kinetics.
  • Dimethylamino group incorporation may require protective strategies to prevent side reactions .

Biological Activity

N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and insecticidal applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula: C10H12BrN3O
  • Molecular Weight: 272.13 g/mol

The presence of the bromine atom and the dimethylamino group contributes to its biological properties, enhancing its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound was tested using the agar well diffusion method, and its Minimum Inhibitory Concentration (MIC) values were determined.

Antibacterial Efficacy

Table 1 summarizes the antibacterial activity of this compound against several bacterial strains.

Bacterial StrainMIC (µg/mL)Activity Level
Escherichia coli25Moderate
Staphylococcus aureus20High
Salmonella typhi15High
Bacillus subtilis30Moderate

The compound showed particularly high efficacy against Staphylococcus aureus and Salmonella typhi, indicating its potential as a therapeutic agent for infections caused by these pathogens .

Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. The results are presented in Table 2.

Fungal StrainMIC (µg/mL)Activity Level
Candida albicans40Moderate
Fusarium oxysporum50Moderate

These findings suggest that while the compound is primarily effective against bacteria, it also possesses some antifungal properties .

Insecticidal Activity

The compound has shown promising results as an insecticide, particularly against the cowpea aphid (Aphis craccivora). Bioassay results indicated significant toxicity levels:

  • LC50 Values:
    • After 24 hours: 1.233 ppm
    • After 48 hours: 0.142 ppm

These results indicate that this compound is effective in controlling pest populations, making it a candidate for agricultural applications .

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in microorganisms. Molecular docking studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death .

Q & A

Structural Characterization

Basic: How can the crystal structure of N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide be determined experimentally? Methodological Answer: The crystal structure can be resolved via single-crystal X-ray diffraction (SCXRD). Key steps include:

  • Growing high-quality single crystals via slow evaporation of a chloroform-acetone (1:5 v/v) solution .
  • Data collection using a Bruker SMART APEXII CCD diffractometer with graphite-monochromated radiation (λ = 0.71073 Å) .
  • Refinement using least-squares methods (e.g., SHELXL) with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically and refined with riding models. Example parameters:
    • Triclinic system (space group P1): a = 4.0014 Å, b = 8.7232 Å, c = 23.0626 Å; α = 82.127°, β = 86.897°, γ = 85.932° .
    • Final R-factor: R = 0.031, wR = 0.081 .

Advanced: How do crystal packing interactions influence the compound’s reactivity or binding properties? Methodological Answer: Analyze Hirshfeld surfaces or intermolecular interaction energies using density functional theory (DFT). For example:

  • Calculate π-π stacking distances between the bromopyridine ring and adjacent acetamide groups .
  • Evaluate hydrogen-bonding networks (e.g., N–H···O or C–H···Br interactions) using software like CrystalExplorer .
  • Compare experimental bond lengths/angles with DFT-optimized geometries to identify steric or electronic effects .

Synthesis and Optimization

Basic: What is a standard synthetic route for preparing this compound? Methodological Answer: A nucleophilic substitution reaction is typically employed:

  • React 5-bromo-2-aminopyridine with 2-chloro-N,N-dimethylacetamide in refluxing ethanol (40 mL) for 6–12 hours .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from chloroform/acetone .

Advanced: How can reaction conditions be optimized to minimize byproducts (e.g., dimerization or hydrolysis)? Methodological Answer:

  • Use kinetic studies (e.g., in situ NMR) to monitor intermediate formation.
  • Adjust solvent polarity (e.g., DMF for polar intermediates) or temperature (lower temps for hydrolysis-sensitive steps) .
  • Introduce protecting groups (e.g., Boc for amines) or catalysts (e.g., DMAP for acyl transfer) to enhance regioselectivity .

Biological Activity Profiling

Basic: How can the kinase inhibitory activity of this compound be assessed? Methodological Answer:

  • Perform in vitro kinase assays (e.g., Aurora kinases) using fluorescence-based ADP-Glo™ or radiometric (³²P-ATP) methods .
  • Calculate IC₅₀ values via dose-response curves (e.g., 0.042 µM for Aurora-A kinase) .

Advanced: How can structure-activity relationships (SAR) be explored to enhance selectivity? Methodological Answer:

  • Conduct molecular docking (e.g., AutoDock Vina) to predict binding modes in kinase ATP pockets .
  • Synthesize analogs with modified substituents (e.g., replacing bromine with fluorine) and compare inhibitory profiles .

Analytical Contradictions

Basic: How to resolve discrepancies between NMR and mass spectrometry (MS) data during purity analysis? Methodological Answer:

  • Confirm molecular ion peaks via high-resolution MS (HRMS) to rule out adducts or isotopic interference .
  • Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton environments caused by rotamers .

Advanced: What advanced techniques can identify low-abundance degradation products? Methodological Answer:

  • Employ LC-MS/MS with quadrupole-time-of-flight (Q-TOF) detection for structural elucidation.
  • Compare fragmentation patterns with synthetic standards or computational libraries (e.g., NIST) .

Stability and Degradation

Basic: What accelerated stability testing conditions are appropriate for this compound? Methodological Answer:

  • Store samples at 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation via HPLC-UV at 254 nm .

Advanced: How can degradation pathways be elucidated under oxidative conditions? Methodological Answer:

  • Use LC-MS to identify oxidative byproducts (e.g., N-oxide formation at the dimethylamino group) .
  • Validate pathways using radical scavengers (e.g., BHT) or isotopic labeling .

Toxicity and Safety

Basic: What in vitro assays assess the compound’s cytotoxicity? Methodological Answer:

  • Conduct MTT assays on human cell lines (e.g., HEK293) to measure IC₅₀ values .
  • Test mutagenicity via Ames assay (TA98/TA100 strains) .

Advanced: How can computational models predict long-term toxicity? Methodological Answer:

  • Apply QSAR models (e.g., TOPKAT) using descriptors like logP, HOMO/LUMO gaps, and molecular weight .
  • Simulate metabolic pathways (e.g., cytochrome P450 interactions) using Schrödinger’s MetaSite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.